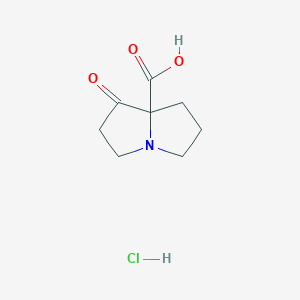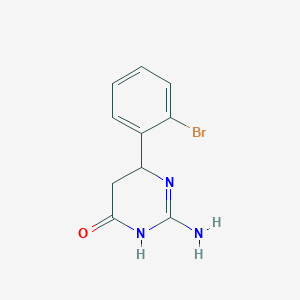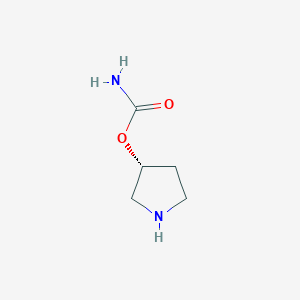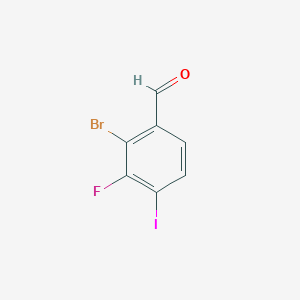
1-methyl-3,4-dihydroquinoline-2(1H)-thione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-3,4-dihydroquinoline-2(1H)-thione is a heterocyclic compound belonging to the quinoline family This compound is characterized by a sulfur atom replacing the oxygen atom typically found in quinoline-2-ones, giving it unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-Methyl-3,4-dihydroquinoline-2(1H)-thione can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 1-methyl-3,4-dihydroquinoline-2(1H)-one with sulfurizing agents like phosphorus pentasulfide (P2S5) or Lawesson’s reagent can yield the desired thione derivative .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-3,4-dihydroquinoline-2(1H)-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones under specific conditions.
Reduction: Reduction reactions can convert the thione group to a thiol group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfur atom can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Substitution: Nucleophiles like amines or alkoxides can be used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted quinoline derivatives.
Applications De Recherche Scientifique
1-Methyl-3,4-dihydroquinoline-2(1H)-thione has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound has shown potential as an antimicrobial and anticancer agent in preliminary studies.
Medicine: Its derivatives are being explored for their potential therapeutic properties, including anti-inflammatory and analgesic effects.
Mécanisme D'action
The mechanism of action of 1-methyl-3,4-dihydroquinoline-2(1H)-thione involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes. In cancer research, the compound has been found to induce apoptosis in cancer cells by activating specific signaling pathways .
Comparaison Avec Des Composés Similaires
1-Methyl-3,4-dihydroquinoline-2(1H)-thione can be compared with other similar compounds, such as:
1-Methyl-3,4-dihydroquinoline-2(1H)-one: The oxygen analog of the thione compound, which has different chemical reactivity and biological activity.
2-Methyl-3,4-dihydroquinoline-2(1H)-thione: A structural isomer with variations in its chemical properties and applications.
Quinoline-2-thione: The parent compound without the methyl group, which exhibits distinct chemical behavior.
Propriétés
Formule moléculaire |
C10H11NS |
|---|---|
Poids moléculaire |
177.27 g/mol |
Nom IUPAC |
1-methyl-3,4-dihydroquinoline-2-thione |
InChI |
InChI=1S/C10H11NS/c1-11-9-5-3-2-4-8(9)6-7-10(11)12/h2-5H,6-7H2,1H3 |
Clé InChI |
KIKWDXKCSCNWJP-UHFFFAOYSA-N |
SMILES canonique |
CN1C(=S)CCC2=CC=CC=C21 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7-(Bromomethyl)benzo[d]oxazol-2-amine](/img/structure/B15205938.png)
![N-[(1S,2R)-2-[(R)-(4-Bromophenyl)sulfinyl]-1,2-diphenylethyl]-2-(diphenylphosphino)-benzamide](/img/structure/B15205941.png)
![Methyl 1-tosyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylate](/img/structure/B15205949.png)
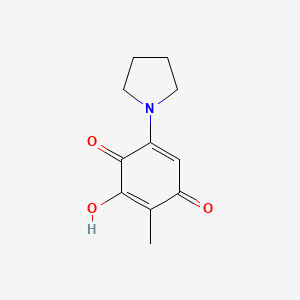
![N,N,2'-Trimethyl[1,1'-biphenyl]-4-amine](/img/structure/B15205960.png)
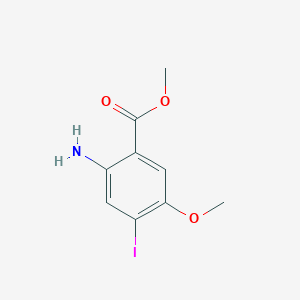
![2,7-Diethylbenzo[d]oxazole](/img/structure/B15205975.png)
![2-(2-Aminobenzo[d]oxazol-7-yl)acetic acid](/img/structure/B15205978.png)

